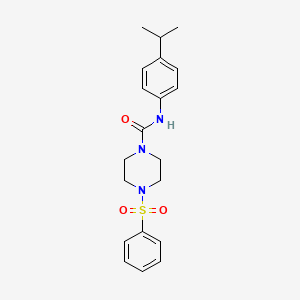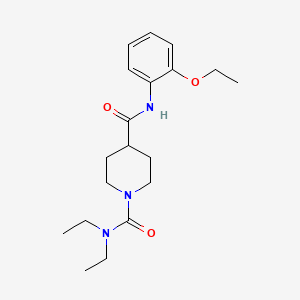![molecular formula C22H18Cl2N4O3 B5326478 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline, also known as DNQX, is a chemical compound that belongs to the class of quinolines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
作用机制
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline acts as a competitive antagonist of the AMPA receptors, which are ion channels that mediate the fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the binding of glutamate, the endogenous ligand, and blocks the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the excitatory postsynaptic potential and a reduction in the synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to reduce the excitotoxicity and oxidative stress induced by glutamate in neuronal cultures and animal models. This compound has also been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and traumatic brain injury. However, this compound has been reported to have a toxic effect on some neuronal populations and to induce seizures in some animal models.
实验室实验的优点和局限性
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has several advantages for scientific research, including its high potency and selectivity for AMPA receptors, its availability as a commercial product, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential toxicity and side effects, its limited solubility in water, and its short half-life in vivo.
未来方向
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been a valuable tool in the study of glutamate receptors and their role in various physiological and pathological conditions. However, there are still many unanswered questions and future directions for research. Some of the possible future directions include:
1. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
2. Development of more potent and selective AMPA receptor antagonists for therapeutic applications.
3. Study of the effects of this compound on other neurotransmitter systems and their interactions with glutamate receptors.
4. Investigation of the mechanisms underlying the toxicity and side effects of this compound and the development of safer alternatives.
5. Evaluation of the therapeutic potential of this compound and other AMPA receptor antagonists in the treatment of neurodegenerative diseases and psychiatric disorders.
In conclusion, this compound is a potent and selective antagonist of the AMPA receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has been a valuable tool in the study of glutamate receptors, and further research is needed to fully understand its therapeutic potential and limitations.
合成方法
The synthesis of 8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline involves the condensation of 2,4-dichlorobenzaldehyde with piperazine and subsequent reaction with 5-nitroanthranilic acid. The final product is obtained by cyclization of the intermediate compound with acetic anhydride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory neurotransmission mediated by AMPA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has been used to investigate the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, as well as psychiatric disorders, such as depression and anxiety.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3/c23-16-5-3-15(18(24)14-16)4-8-21(29)27-12-10-26(11-13-27)20-7-6-19(28(30)31)17-2-1-9-25-22(17)20/h1-9,14H,10-13H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCYOBUVMEIKX-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)
![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
